

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Fmoc-4-piperidinepropionic acid*

Cat. No.: *B115599*

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This technical guide provides an in-depth overview of **N-Fmoc-4-piperidinepropionic acid**, a key building block for researchers, scientists, and drug development professionals. The document details its chemical structure, molecular weight, and its significant role in the synthesis of therapeutic peptides, particularly those targeting neurological disorders.

Core Compound Data

N-Fmoc-4-piperidinepropionic acid is a derivative of piperidine featuring a propionic acid group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This structure makes it an ideal component for solid-phase peptide synthesis (SPPS).

Property	Value
Chemical Name	N-Fmoc-4-piperidinepropionic acid
Synonyms	3-(1-Fmoc-piperidin-4-yl)propionic acid
CAS Number	154938-68-8
Molecular Formula	C ₂₃ H ₂₅ NO ₄
Molecular Weight	379.46 g/mol
Appearance	White powder
Purity	≥ 98% (HPLC)
Melting Point	113-119 °C
Storage Conditions	0-8 °C

Structural Representation

Caption: Chemical structure of **N-Fmoc-4-piperidinepropionic acid**.

Role in Peptide Synthesis and Drug Development

N-Fmoc-4-piperidinepropionic acid is a valuable building block in the pharmaceutical industry for the development of new drug candidates.^[1] Its incorporation into peptides can modify their properties, and it is particularly noted for its potential in creating therapeutics for neurological disorders.^[1] The piperidine moiety is a common feature in many central nervous system (CNS) active drugs and is known to play a significant role in their neuropharmacology.^{[2][3][4][5][6]}

While specific therapeutic peptides for neurological disorders that incorporate **N-Fmoc-4-piperidinepropionic acid** are largely proprietary and not detailed in publicly available literature, the rationale for its use is based on the established roles of similar structures. For instance, the piperidine ring can interact with key residues in enzymes like monoamine oxidase (MAO), which is a target in the treatment of Parkinson's disease.^{[3][4]}

Logical Workflow: Rationale for Use in Neurological Peptide Drug Design

The following diagram illustrates the logical workflow for incorporating **N-Fmoc-4-piperidinepropionic acid** into a therapeutic peptide targeting a neurological disorder, such as Parkinson's disease, by aiming to inhibit alpha-synuclein aggregation.

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Caption: Logical workflow for the design and application of a therapeutic peptide.

Experimental Protocols

Synthesis of N-Fmoc-4-piperidinepropionic acid

A general, illustrative synthesis of **N-Fmoc-4-piperidinepropionic acid** can be conceptualized in a two-step process starting from 4-piperidinepropionic acid.

Step 1: Fmoc Protection of the Piperidine Nitrogen

- Materials: 4-piperidinepropionic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., a mixture of dioxane and water or dichloromethane).
- Procedure:
 - Dissolve 4-piperidinepropionic acid in the chosen solvent system containing the base.
 - Cool the solution in an ice bath.
 - Slowly add a solution of Fmoc-Cl in the organic solvent to the stirred reaction mixture.
 - Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
 - Upon completion, perform an aqueous work-up. Acidify the aqueous layer (e.g., with citric acid or dilute HCl) to precipitate the product.
 - Collect the solid product by filtration, wash with water, and dry under vacuum.
 - Purify the crude product by recrystallization or column chromatography if necessary.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **N-Fmoc-4-piperidinepropionic acid** into a peptide chain using manual SPPS.

Materials:

- Fmoc-Rink Amide resin (or other suitable solid support)

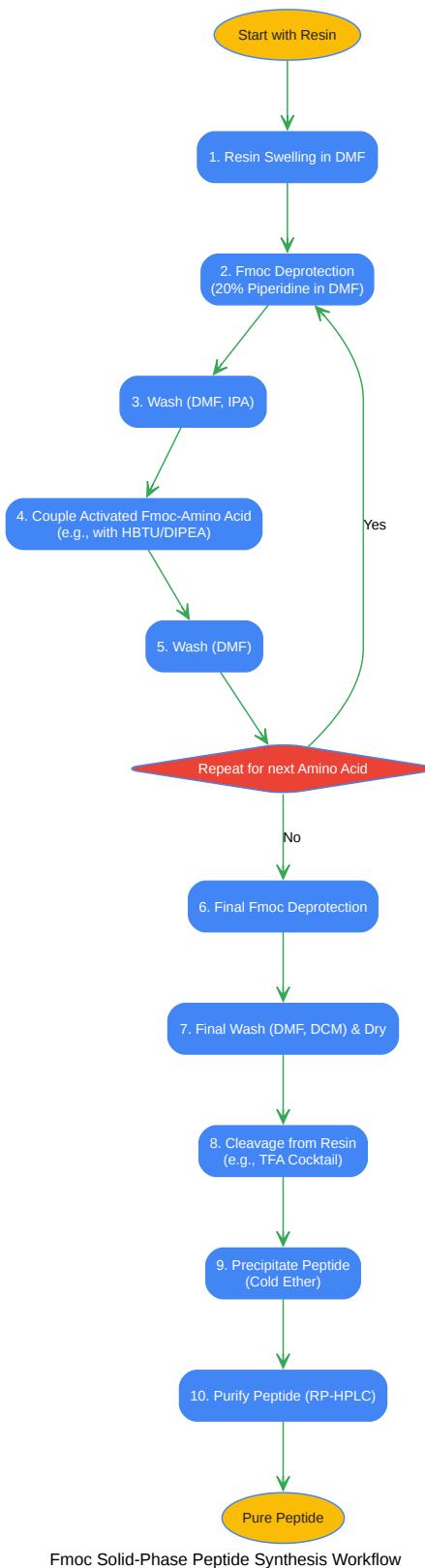
- **N-Fmoc-4-piperidinepropionic acid**
- Other required Fmoc-protected amino acids
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF
- Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Reaction vessel

Protocol:

- Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the **N-Fmoc-4-piperidinepropionic acid** by dissolving it in DMF with HBTU and DIPEA.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

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Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

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